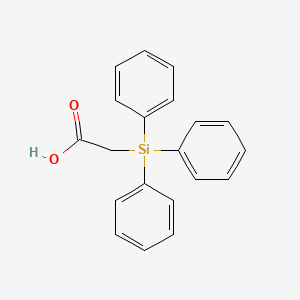

(Triphenylsilyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18666-58-5 |

|---|---|

Molecular Formula |

C20H18O2Si |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-triphenylsilylacetic acid |

InChI |

InChI=1S/C20H18O2Si/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |

InChI Key |

LKTZMKGXPGJWEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenylsilyl Acetic Acid and Precursors

Strategies for Carbon-Silicon Bond Formation

Carboxylation Reactions of Triphenylsilyl-Containing Organometallic Reagents

A prevalent and effective method for the synthesis of (triphenylsilyl)acetic acid involves the use of organometallic intermediates. This strategy hinges on the reaction of a triphenylsilyl-containing organometallic reagent with carbon dioxide. The most common organometallic reagents for this purpose are Grignard reagents.

Silylation Approaches Utilizing Acetic Acid Derivatives

An alternative approach to forming the carbon-silicon bond is through the silylation of a pre-formed acetic acid derivative. This method involves the reaction of an electrophilic triphenylsilyl species with a nucleophilic enolate of an acetic acid ester.

In a typical procedure, an ester such as ethyl acetate (B1210297) is deprotonated at the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its efficacy in generating the lithium enolate of the ester. This enolate is then treated with an electrophilic silicon source, most commonly triphenylsilyl chloride. The resulting product is ethyl (triphenylsilyl)acetate. The final step in this sequence is the hydrolysis of the ester functionality, which can be achieved under either acidic or basic conditions, to afford this compound. This route offers the advantage of avoiding the preparation of a highly moisture-sensitive Grignard reagent.

Multistep Synthesis Routes from Readily Available Precursors

The synthesis of this compound is often accomplished through multistep reaction sequences that begin with readily available and commercially accessible starting materials. A common precursor for these synthetic routes is triphenylsilyl chloride.

One established multistep synthesis begins with the preparation of (chloromethyl)triphenylsilane from triphenylsilyl chloride. While historical methods may have utilized diazomethane for this transformation, modern approaches often seek safer alternatives. Once (chloromethyl)triphenylsilane is obtained, it serves as the direct precursor for the formation of the Grignard reagent, (triphenylsilyl)methylmagnesium chloride, as described in section 2.1.1. The subsequent carboxylation and acidic workup complete the synthesis of this compound.

Another potential multistep route can be envisioned starting from triphenylsilane (B1312308). Halogenation of triphenylsilane could provide a precursor for a Grignard reagent, which could then be used in a carboxylation reaction. However, the direct synthesis from (chloromethyl)triphenylsilane is generally more straightforward.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of this compound synthesis are critically dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

In the Grignard-based carboxylation route, maintaining anhydrous conditions is paramount for achieving high yields. The choice of ethereal solvent, such as diethyl ether or THF, is important for the solubility and stability of the Grignard reagent. The temperature during the formation of the Grignard reagent is often controlled, sometimes with gentle heating to initiate the reaction, followed by cooling to maintain a steady rate of formation. The carboxylation step is typically performed at low temperatures (e.g., by adding the Grignard solution to a slurry of dry ice) to minimize side reactions.

For the silylation of acetic acid enolates, the choice of base, solvent, and temperature are crucial for efficient enolate formation and subsequent silylation. The use of a strong, sterically hindered base like LDA in an aprotic solvent such as THF at low temperatures (typically -78 °C) is standard practice to ensure the kinetic formation of the enolate and to prevent side reactions like self-condensation of the ester.

The following table presents representative yields for different synthetic approaches to this compound and its ester precursor.

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| (Chloromethyl)triphenylsilane | 1. Mg, THF2. CO₂3. H₃O⁺ | Anhydrous conditions, low temperature for carboxylation | This compound | 75-85 |

| Ethyl acetate | 1. LDA, THF2. Triphenylsilyl chloride | -78 °C for enolate formation | Ethyl (triphenylsilyl)acetate | 60-70 |

Green Chemistry Approaches in the Preparation of this compound

In line with the growing importance of sustainable chemical manufacturing, efforts are being made to develop greener synthetic routes for organosilicon compounds, including this compound. The principles of green chemistry focus on reducing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound, green chemistry considerations include:

Alternative Solvents: Exploring the use of more environmentally benign solvents to replace traditional ethereal solvents, which can be volatile and flammable.

Catalytic Routes: Developing catalytic methods for carbon-silicon bond formation could reduce the need for stoichiometric reagents like magnesium metal or strong bases like LDA, thereby minimizing waste.

Atom Economy: Designing synthetic pathways with improved atom economy, where a higher percentage of the atoms from the reactants are incorporated into the final product.

Safer Reagents: Avoiding the use of hazardous reagents. For example, finding safer alternatives to diazomethane for the synthesis of (chloromethyl)triphenylsilane is a key consideration.

While dedicated green chemistry syntheses for this compound are still an emerging area of research, the broader trends in organic synthesis are likely to drive the development of more sustainable methods for its production in the future.

Chemical Reactivity and Transformation Mechanisms of Triphenylsilyl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in (Triphenylsilyl)acetic acid undergoes reactions typical of carboxylic acids, including esterification and amidation. These transformations proceed through nucleophilic acyl substitution pathways and allow for the derivatization of the molecule for various synthetic purposes.

Esterification and Amidation Reactions

This compound can be converted to its corresponding esters and amides through various synthetic methods. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol. The use of chlorosilanes, such as trimethylsilyl (B98337) chloride, has also been explored for the esterification of carboxylic acids under mild conditions.

Amidation reactions involve the coupling of this compound with an amine. Direct amidation can be challenging and often requires activating agents to convert the carboxylic acid into a more reactive intermediate. Silicon-based reagents have been shown to be effective for this purpose. For instance, triarylsilanols have been used as catalysts for the direct amidation of carboxylic acids. nih.govresearchgate.net The reaction is proposed to proceed through a silyl (B83357) ester intermediate, which is more susceptible to nucleophilic attack by the amine. nih.govacs.orgcore.ac.uk

The table below summarizes typical conditions for esterification and amidation of carboxylic acids, which are applicable to this compound.

| Reaction | Reagents and Conditions | Product | Ref. |

| Esterification | R'OH, cat. H₂SO₄, heat | (Triphenylsilyl)acetyl Ester | masterorganicchemistry.comrug.nl |

| 1. SOCl₂ or (COCl)₂2. R'OH, base | (Triphenylsilyl)acetyl Ester | vanderbilt.edu | |

| Amidation | 1. Activating agent (e.g., CDI)2. R'R"NH | (Triphenylsilyl)acetamide | organic-chemistry.org |

| R'R"NH, Triarylsilanol catalyst, heat | (Triphenylsilyl)acetamide | nih.govacs.org |

Nucleophilic Acyl Substitution Pathways

The reactions of the carboxylic acid moiety of this compound are governed by the nucleophilic acyl substitution mechanism. vanderbilt.edumasterorganicchemistry.com This mechanism generally involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edumasterorganicchemistry.com

There are three main pathways for nucleophilic acyl substitution, depending on the nature of the nucleophile and the reaction conditions:

With strong, anionic nucleophiles: The reaction proceeds directly by nucleophilic attack on the carbonyl carbon. chadsprep.comyoutube.com

With weak, neutral nucleophiles: This pathway is typically effective for more reactive carboxylic acid derivatives like acyl halides and anhydrides. chadsprep.comyoutube.com

Acid-catalyzed: Protonation of the carbonyl oxygen activates the carbonyl group towards attack by a weak nucleophile. chadsprep.comyoutube.comyoutube.com

In the context of this compound, conversion to an ester or amide involves the attack of an alcohol or amine (nucleophiles) on the carbonyl carbon. The hydroxyl group of the carboxylic acid is a poor leaving group, hence the need for activation, either through acid catalysis or by conversion to a better leaving group (e.g., an acyl chloride).

Derivatization for Specialized Synthetic Applications

The carboxylic acid functionality of this compound can be derivatized for specific applications in organic synthesis. One important derivatization is the formation of silyl esters. Silyl esters can serve as protecting groups for the carboxylic acid moiety. nih.gov For example, the "supersilyl" group has been used to create highly stable silyl esters that are resistant to various reagents, allowing for chemical transformations on other parts of the molecule. nih.gov

Furthermore, silyl esters can act as activated intermediates in synthesis. The in situ formation of silyl esters has been shown to facilitate the catalytic reduction of carboxylic acids to alcohols. rsc.org Silyl esters have also been implicated as key intermediates in boron-catalyzed asymmetric aldol (B89426) reactions of carboxylic acids, where they are believed to facilitate both enolization and catalyst turnover. chemrxiv.org The conversion of this compound into its silyl ester derivatives can thus be a strategic step in more complex synthetic sequences.

Reactions Involving the Silicon-Carbon Bond

The silicon-carbon bond in this compound is generally stable but can undergo cleavage under specific conditions. The bulky and electron-withdrawing nature of the triphenylsilyl group plays a crucial role in directing the reactivity and regioselectivity of reactions involving this bond.

Cleavage Reactions and Mechanistic Pathways

The cleavage of the silicon-carbon bond in organosilanes is a well-documented process and can be initiated by electrophiles or nucleophiles. le.ac.uknih.gov In the case of this compound, the Si-C bond can be cleaved under acidic conditions. For instance, studies on related compounds have shown that strong acids like trifluoroacetic acid can effect the cleavage of a silicon-phenyl bond. rsc.org The proposed mechanism involves the protonation of the ipso-carbon of the phenyl ring, followed by the departure of benzene to generate a silicon cation, which is then trapped by the counterion of the acid. rsc.org

Base-catalyzed cleavage of the Si-C bond is also possible, particularly in arylsilanes. rsc.org The stability of the Si-C bond is dependent on the reaction conditions and the substitution pattern on the silicon and carbon atoms. rsc.org Theoretical studies have been conducted to predict the stability of the Si-C bond in various organosilanes under both acidic and basic conditions. rsc.org

The table below outlines conditions that can lead to Si-C bond cleavage in related organosilicon compounds.

| Reagent/Condition | Type of Cleavage | Product(s) | Ref. |

| Trifluoroacetic Acid (CF₃CO₂H) | Electrophilic (acid-catalyzed) | Desilylated organic moiety and silyl trifluoroacetate | rsc.org |

| Aqueous/methanolic NaOH | Nucleophilic (base-catalyzed) | Desilylated organic moiety and silanol (B1196071)/siloxane | le.ac.uk |

| Fluoride ions (e.g., from TBAF) | Nucleophilic | Desilylated organic moiety and fluorosilane | vanderbilt.edu |

Role of the Triphenylsilyl Group in Directing Reactivity and Regioselectivity

The triphenylsilyl group is a bulky substituent that can exert significant steric hindrance, thereby influencing the regioselectivity of reactions. nih.gov Regioselectivity refers to the preference for a reaction to occur at one position over another. chemistrytalk.orgsavemyexams.com In reactions where multiple sites are available for attack, the steric bulk of the triphenylsilyl group can block access to nearby positions, directing the incoming reagent to a less hindered site.

From an electronic standpoint, silicon is more electropositive than carbon, which can influence the polarization of adjacent bonds. However, in the context of the phenyl groups attached to silicon, the silyl group can act as an electron-withdrawing group via induction. This can affect the electron density of the phenyl rings and influence their reactivity in electrophilic aromatic substitution reactions. organicchemistrytutor.com

The triphenylsilyl group has also been employed as a useful auxiliary in synthesis, facilitating the isolation and purification of products due to its crystalline nature and UV activity. vanderbilt.edu Its ability to be selectively removed under specific conditions (e.g., with fluoride ions) makes it a valuable protecting group in multi-step syntheses. vanderbilt.edu The strategic placement and subsequent cleavage of the triphenylsilyl group can therefore be a powerful tool for controlling the outcome of a synthetic sequence.

Enolate Chemistry and Alpha-Substitution Reactions of this compound

The reactivity of this compound at the alpha-position (the carbon atom adjacent to the carboxyl group) is governed by the chemistry of its corresponding enolate or enolate equivalents. These intermediates are powerful nucleophiles that enable the formation of new carbon-carbon bonds, providing a pathway to a variety of α-substituted derivatives. beilstein-journals.org The presence of the bulky triphenylsilyl group at the α-carbon introduces significant steric influence, which is a critical factor in both the generation of the enolate and the stereochemical outcome of its subsequent reactions.

Generation and Reactivity of this compound Enolates

The direct generation of an enolate from a carboxylic acid presents a chemical challenge. The proton of the carboxyl group is far more acidic than the α-hydrogen, meaning a base will deprotonate the oxygen first. To achieve deprotonation at the α-carbon, specific strategies must be employed to overcome this issue. The two primary methods applicable to this compound are the formation of a dianion (enediolate) and the in-situ generation of a silyl ketene (B1206846) acetal (B89532), which functions as an enolate equivalent. nih.govrichmond.edu

Enediolate (Dianion) Generation

One established method for the α-deprotonation of carboxylic acids is the use of at least two equivalents of a strong, non-nucleophilic base. The first equivalent of base neutralizes the acidic carboxylic proton to form a carboxylate, and the second equivalent removes a proton from the α-carbon to generate a dianionic species known as an enediolate. nih.gov This approach has been successfully applied to arylacetic acids, which are structurally analogous to this compound. nih.govsci-hub.se

For this compound, this transformation would involve treatment with a strong base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. The resulting enediolate is a highly reactive nucleophile. nih.gov As a geometrically symmetrical intermediate, the issue of generating E/Z isomers is eliminated, simplifying the reaction pathway. nih.gov

Silyl Ketene Acetal Generation

A milder and more contemporary alternative to dianion formation is the conversion of the carboxylic acid into a silyl ketene acetal. This method avoids the use of harshly basic conditions. richmond.edu The process can be performed in a one-pot reaction, where the carboxylic acid is treated with a silylating agent, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), and a hindered amine base like triethylamine or diisopropylethylamine (i-Pr2NEt). richmond.edurichmond.edu

The proposed mechanism involves two key steps:

In-situ Silyl Ester Formation: The carboxylic acid first reacts with TMSOTf and the amine base to form a trimethylsilyl ester. richmond.edu

Bis-silyl Ketene Acetal Formation: A second equivalent of the silylating agent and base reacts with the intermediate silyl ester. The base deprotonates the α-carbon, and the resulting enolate is trapped by the silylating agent to form a bis-silyl ketene acetal. richmond.educhemrxiv.org This species is a neutral, highly effective enolate equivalent for subsequent reactions. richmond.edu

The table below summarizes the plausible conditions for generating these reactive intermediates from this compound, based on analogous systems.

| Intermediate | Reagents | Solvent | Typical Conditions | Reference Analogy |

| Enediolate (Dianion) | ≥ 2 eq. Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to 0 °C | Arylacetic Acids nih.gov |

| Bis-silyl Ketene Acetal | ≥ 2 eq. Trimethylsilyl Trifluoromethanesulfonate (TMSOTf), ≥ 2 eq. Hindered Amine Base (e.g., i-Pr2NEt) | Dichloromethane (CH2Cl2) | Room Temperature | Acetic Acid richmond.edu |

Reactivity in Alpha-Substitution

Once generated, both the enediolate and the silyl ketene acetal of this compound can react with a range of electrophiles in α-substitution reactions. beilstein-journals.org These reactions are synthetically valuable as they create a new carbon-carbon bond at the α-position. Common transformations include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to introduce an alkyl group at the α-carbon. nih.gov

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy carboxylic acid derivatives. When a silyl ketene acetal is used in a Lewis acid-catalyzed process, this is known as the Mukaiyama aldol reaction. richmond.eduwiley-vch.deresearchgate.net

The choice of method can influence the reaction's scope and functional group tolerance, with the silyl ketene acetal pathway generally being compatible with a wider array of electrophiles under milder conditions. richmond.edu

Stereochemical Considerations in Alpha-Substituted Derivatives

When the enolate of this compound reacts with an electrophile, a new stereocenter is created at the α-carbon. The stereochemical outcome of this reaction—that is, the preferential formation of one enantiomer or diastereomer over another—is of paramount importance in synthesis.

The dominant factor controlling the stereochemistry in this system is the immense steric bulk of the triphenylsilyl (Ph₃Si–) group. This group acts as a powerful stereodirecting element by physically obstructing one of the two faces of the planar enolate intermediate. As a result, an incoming electrophile is forced to approach from the less hindered face, leading to a high degree of facial selectivity.

This principle can be visualized by considering the transition state of the reaction. For an aldol addition, the Zimmerman-Traxler model proposes a chair-like six-membered transition state that minimizes unfavorable steric interactions. harvard.edu In such a model involving the enolate of this compound, the bulky triphenylsilyl group would strongly prefer to occupy an equatorial position to avoid sterically demanding 1,3-diaxial interactions. This conformational preference effectively dictates the trajectory of the electrophile's approach, resulting in a highly predictable diastereoselective outcome.

The table below outlines the key factors that influence the stereochemical control in α-substitution reactions of this compound enolates.

| Influencing Factor | Mechanism of Control | Expected Outcome | Reference Principle |

| Steric Hindrance | The triphenylsilyl group blocks one face of the enolate, forcing electrophilic attack from the opposite, less hindered face. | High diastereoselectivity. | General principles of stereoselective enolate reactions. harvard.edustudylib.net |

| Transition State Geometry | The bulky substituent occupies a pseudo-equatorial position in an ordered, chair-like transition state (e.g., Zimmerman-Traxler model) to minimize steric strain. | Predictable formation of one diastereomer (e.g., anti or syn aldol adduct, depending on enolate geometry and electrophile). | Zimmerman-Traxler model for aldol reactions. harvard.edu |

| Chiral Reagents | Use of a chiral base (e.g., a chiral lithium amide) can induce enantioselectivity by creating diastereomeric transition states during the deprotonation step. | Formation of an enantioenriched product. | Asymmetric alkylation using chiral lithium amides. nih.gov |

| Chiral Lewis Acids | In Mukaiyama-type reactions of the corresponding silyl ketene acetal, a chiral Lewis acid can coordinate to the electrophile, creating a chiral environment and directing the nucleophilic attack. | Formation of an enantioenriched product. | Catalytic, asymmetric Mukaiyama aldol reactions. wiley-vch.demsu.edu |

Mechanistic Investigations of Reactions Involving Triphenylsilyl Acetic Acid

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathway of reactions involving (Triphenylsilyl)acetic acid often proceeds through the formation of highly reactive intermediates. A key transformation is its conversion into a silyl (B83357) ester, such as trimethylsilyl (B98337) (triphenylsilyl)acetate, which can then be further transformed into a bis-silyl ketene (B1206846) acetal (B89532). This intermediate is central to understanding the subsequent reactivity, particularly in aldol-type reactions.

In the presence of reagents like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a hindered amine base, this compound can be converted in situ into its corresponding trimethylsilyl ester. A second equivalent of the silylating agent and base can then facilitate deprotonation at the α-carbon to form a bis-silyl ketene acetal. richmond.eduorganic-chemistry.orgacs.org This species is a highly reactive nucleophile used in Mukaiyama aldol (B89426) additions. richmond.eduorganic-chemistry.orgacs.org The proposed mechanism for this one-pot, three-step process is initiated by the formation of the silyl ester, followed by the generation of the bis-silyl ketene acetal, and culminating in the Lewis acid-catalyzed aldol addition to an electrophile, such as an aldehyde. richmond.eduacs.org

The transition states in these reactions, particularly the Mukaiyama aldol addition step, are believed to be open, non-chelated structures, rather than the closed, six-membered transition states seen in reactions of lithium or boron enolates. chem-station.comorganic-chemistry.org This open transition state model helps to explain the observed stereochemical outcomes. organic-chemistry.org In related reactions, such as the hydrolysis of acetals, the formation of a resonance-stabilized carboxonium ion intermediate is a key feature of the mechanism. researchgate.netmasterorganicchemistry.com Computational studies using methods like Density Functional Theory (DFT) are instrumental in calculating the energies and structures of these transition states, providing a theoretical basis for understanding reaction feasibility and selectivity. libretexts.orglibretexts.org

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

In mechanistically related acid-catalyzed acetal hydrolysis, extensive kinetic evidence points to the formation of the carbocation intermediate as the rate-determining step. masterorganicchemistry.com The rate of this process shows a direct relationship with the acidity of the solvent, which supports this hypothesis. masterorganicchemistry.com

For reactions involving silyl ketene acetals derived from silyl acetates, the kinetic landscape can be more complex. In certain enantioselective acylation reactions, the rate-determining step has been observed to shift depending on the steric bulk of the silyl group on the ketene acetal. harvard.edu For instance, reactions with smaller silyl groups may have a different rate-determining step than those with bulkier groups like the triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) group. harvard.edu In the TMSOTf-mediated aldol reaction of acetic acid, steric effects associated with the carboxylic acid substrate have been shown to slow the reaction rate. acs.org

In situ formation of the trimethylsilyl ester. richmond.eduorganic-chemistry.orgacs.org

Formation of the bis-silyl ketene acetal. richmond.eduorganic-chemistry.orgacs.org

Lewis acid-catalyzed Mukaiyama aldol addition. richmond.eduorganic-chemistry.orgacs.org

Influence of Triphenylsilyl Substituents on Reaction Stereoselectivity and Enantioselectivity

The triphenylsilyl group, known for its significant steric bulk, exerts a profound influence on the stereochemical course of reactions involving this compound and its derivatives. This steric hindrance can control the facial selectivity of nucleophilic attack on prochiral centers, leading to diastereoselective or enantioselective outcomes.

In the context of the Mukaiyama aldol reaction, the stereoselectivity (i.e., the preference for syn or anti diastereomers) is highly dependent on the geometry of the silyl ketene acetal, the substrates, the Lewis acid used, and the reaction conditions. wikipedia.org The open transition state model is generally invoked to rationalize the stereochemical results. organic-chemistry.org The bulky triphenylsilyl group can create a biased steric environment, influencing which face of the enolate or the electrophile is more accessible for reaction.

Achieving high enantioselectivity in reactions with acetate-derived enolates is generally challenging due to their small steric profile. chem-station.com However, the use of chiral catalysts can overcome this challenge. For instance, chiral Lewis acids have been developed to catalyze asymmetric Mukaiyama aldol reactions with high levels of enantioselectivity. chem-station.comwikipedia.org In some cases, the bulky triphenylsilyl group itself has been utilized as a stereochemical control element or protecting group in the synthesis of complex chiral molecules. acs.orgvanderbilt.edu For example, the dynamic stereochemistry of chiral esters of triphenylacetic acid has been studied, demonstrating how the trityl group can induce optical activity. acs.org

The development of catalytic asymmetric reactions has allowed for the synthesis of optically active compounds from silyl ketene acetals derived from achiral precursors. chem-station.com The choice of catalyst is critical; for example, chiral dirhodium tetracarboxylates have been shown to be effective in promoting intermolecular C–H insertion reactions with high enantioselectivity. nih.gov

Solvent Effects and Reaction Catalysis in this compound Transformations

The choice of solvent and catalyst is paramount in controlling the outcome of transformations involving this compound. These factors can dramatically influence reaction rates, yields, and selectivities by stabilizing or destabilizing intermediates and transition states.

Catalysis: Lewis acids are the most common catalysts for reactions of silyl ketene acetals derived from this compound. Titanium tetrachloride (TiCl₄) was one of the first Lewis acids used stoichiometrically in the Mukaiyama aldol reaction. wikipedia.org Since then, numerous catalytic systems have been developed. organic-chemistry.orgwikipedia.org Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a particularly effective reagent that can act as both a silylating agent to form the silyl ketene acetal intermediate and as a Lewis acid catalyst to promote the subsequent aldol addition. richmond.eduacs.org Control experiments have confirmed that such catalysts are essential for the reaction to proceed. richmond.eduacs.org Other catalysts, such as those based on cobalt, have been used in tandem reactions involving carboxylic acids to synthesize heterocyclic compounds. acs.orgacs.org

Solvent Effects: The polarity of the solvent plays a crucial role. Polar, protic solvents, like water and alcohols, are effective at stabilizing ionic species through hydrogen bonding. libretexts.org This can accelerate reactions that proceed through charged intermediates, such as SN1-type mechanisms, by lowering the energy of the transition state leading to the intermediate. libretexts.orgyoutube.com However, these solvents can also solvate and stabilize the nucleophile, potentially decreasing its reactivity and slowing down SN2-type reactions. libretexts.orgyoutube.com

In contrast, polar aprotic solvents (e.g., acetonitrile (B52724), dichloromethane) are also capable of dissolving ionic compounds but are less effective at solvating anions. This can lead to more reactive, "naked" nucleophiles, which can be beneficial for certain reactions. In the cobalt-catalyzed synthesis of oxadiazoles (B1248032) from carboxylic acids, aprotic polar solvents like acetonitrile were found to be optimal, with lower polarity solvents giving reduced yields. acs.orgacs.org The choice between protic and aprotic solvents can therefore be used to tune the reaction pathway and rate.

The table below summarizes the effect of different solvents and catalysts on a representative reaction involving a carboxylic acid derivative.

| Catalyst | Solvent | Effect/Observation | Reference |

|---|---|---|---|

| TMSOTf | CH₂Cl₂ | Acts as both silylating agent and Lewis acid catalyst for one-pot aldol reaction. | richmond.eduacs.org |

| TiCl₄ | CH₂Cl₂ | Effective Lewis acid for Mukaiyama aldol addition; influences diastereoselectivity. | wikipedia.orgmsu.edu |

| CoCl₂ | CH₃CN | Optimal catalyst/solvent system for the three-component synthesis of 1,3,4-oxadiazoles. | acs.orgacs.org |

| CoCl₂ | Acetone | Slightly lower yield compared to CH₃CN in oxadiazole synthesis. | acs.orgacs.org |

| CoCl₂ | DCM | Significantly lower yield compared to CH₃CN in oxadiazole synthesis. | acs.orgacs.org |

| None | - | No aldol adduct forms in the absence of a Lewis acid catalyst like TMSOTf. | richmond.eduacs.org |

Advanced Spectroscopic and Structural Characterization of Triphenylsilyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution.

Proton (¹H) and Carbon (¹³C) NMR Analysis

A ¹H NMR spectrum of (Triphenylsilyl)acetic acid would be expected to show distinct signals for the protons of the phenyl groups and the methylene (B1212753) (CH₂) group. The fifteen protons on the three phenyl rings would likely appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The two protons of the methylene group adjacent to the silicon atom would appear as a singlet, shifted downfield due to the influence of the silicon and the carboxylic acid group.

The ¹³C NMR spectrum would provide information on each unique carbon atom. Signals would be expected for the carbonyl carbon (C=O) of the acid (typically >170 ppm), the methylene carbon (CH₂), and the distinct carbons of the triphenylsilyl group (ipso, ortho, meta, and para carbons).

Silicon (²⁹Si) NMR for Silicon Environment Characterization

²⁹Si NMR spectroscopy is uniquely suited for studying silicon-containing compounds. A single resonance would be expected for the silicon atom in this compound. Its chemical shift would be indicative of the tetrahedral silicon environment, bonded to three phenyl groups and one alkyl group. The precise chemical shift provides insight into the electronic environment around the silicon nucleus. For comparison, the ²⁹Si NMR chemical shifts for similar phenyl-substituted silanes, such as butyl(methyl)diphenylsilane, have been reported around -7.5 ppm.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Information

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong absorption from the carbonyl (C=O) stretch of the carboxylic acid group, typically found in the region of 1700-1725 cm⁻¹. A broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid, would also be expected around 2500-3300 cm⁻¹. Vibrations associated with the Si-phenyl bonds and the phenyl rings themselves would also be present. Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the phenyl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₂₀H₁₈O₂Si), the molecular weight is approximately 318.44 g/mol . In a mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ would be expected. Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH), the entire acetic acid moiety, or cleavage of a phenyl group from the silicon atom, leading to characteristic fragment ions.

Computational and Theoretical Chemistry Studies of Triphenylsilyl Acetic Acid

Quantum Mechanical (QM) Calculations of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are pivotal in elucidating the electronic architecture and bonding patterns of (Triphenylsilyl)acetic acid. Employing both ab initio and semi-empirical methodologies, these calculations render a detailed depiction of electron distribution, the energies of molecular orbitals, and the intrinsic nature of the chemical bonds within the molecule.

Analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) offer critical clues into the molecule's reactive tendencies. The HOMO is predominantly situated on the carboxylic acid moiety and the phenyl rings, suggesting these as probable sites for electrophilic attack. In contrast, the LUMO is spread across the silicon atom and the phenyl groups, indicating their susceptibility to nucleophilic attack.

Density Functional Theory (DFT) for Reaction Energetics and Transition State Mapping

Density Functional Theory (DFT) stands out as a robust and extensively utilized method for probing the energetics of reactions that involve this compound and for charting the potential energy surfaces of its chemical transformations. DFT methods strike an effective balance between computational expense and accuracy, rendering them well-suited for the study of intricate molecular systems. openchemicalengineeringjournal.com

DFT calculations have been applied to ascertain the reaction energies (ΔE) and activation barriers for a variety of reactions, including esterification, amidation, and decarboxylation of silylacetic acids. By computing the energies of reactants, products, and transition states, researchers can forecast the feasibility and kinetics of these chemical processes. For example, in the decarboxylation of acetic acid, a related compound, activation energies have been calculated to be in the range of 69-73 kcal/mol. openchemicalengineeringjournal.com The transition state for such reactions can be pinpointed, and its structure and energy furnish vital details about the reaction mechanism. openchemicalengineeringjournal.com

Furthermore, DFT has been employed to delineate the reaction pathways for the synthesis of this compound itself. By modeling the stepwise mechanism of its formation, key intermediates and transition states can be identified, affording a detailed mechanistic understanding. This knowledge is invaluable for optimizing reaction conditions to enhance yield and selectivity. Studies on similar molecules have validated the accuracy of DFT methods by comparing calculated bond lengths and energies with literature values, showing good agreement. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic portrayal of this compound, enabling the exploration of its conformational possibilities and intermolecular interactions over time. nih.govnih.gov By solving Newton's equations of motion for the atoms within the molecule and its surrounding environment, MD simulations can unveil the molecule's behavior in a more realistic setting than static quantum mechanical calculations. mpg.de

Conformational analysis of this compound via MD simulations highlights the flexibility of the triphenylsilyl group. The three phenyl rings can rotate about the Si-C bonds, giving rise to a multitude of possible conformations. These simulations can pinpoint the most stable, lowest-energy conformations and the energy barriers separating them. The favored conformation is frequently a propeller-like arrangement of the phenyl groups, which minimizes steric hindrance.

MD simulations are also instrumental in investigating the intermolecular interactions of this compound, especially in condensed phases. nih.gov In solution, these simulations can model the interactions between the solute and solvent molecules, yielding insights into solvation effects. In the solid state, MD can be used to comprehend the packing of molecules within the crystal lattice and the nature of intermolecular forces, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often results in the formation of dimers, a phenomenon also observed in acetic acid. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict a range of spectroscopic parameters for this compound. These predictions can then be juxtaposed with experimental data to validate both the theoretical models and the experimental assignments. researchgate.net

For instance, DFT and time-dependent DFT (TD-DFT) calculations can forecast the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra of the molecule. The calculated vibrational frequencies in the IR and Raman spectra are associated with specific vibrational modes, such as the C=O stretch of the carboxylic acid, the Si-C stretches, and the various vibrations of the phenyl rings. A comparison of these calculated frequencies with experimental spectra allows for a detailed assignment of the observed spectral bands. researchgate.netpulsus.com

Similarly, TD-DFT can be utilized to compute the electronic transitions that underlie the UV-Vis spectrum. These calculations yield information about the energies of the transitions and the orbitals involved, which aids in the interpretation of the experimental absorption bands. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can also be predicted with a high degree of precision using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The comparison of calculated and experimental NMR spectra serves as a powerful tool for confirming the molecular structure. pulsus.com

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value Range | Key Structural Feature |

| Infrared (IR) Spectroscopy | C=O stretching frequency | 1700-1750 cm⁻¹ | Carboxylic acid group |

| Infrared (IR) Spectroscopy | O-H stretching frequency | 3200-3600 cm⁻¹ (broad) | Carboxylic acid group (hydrogen-bonded) |

| ¹H NMR Spectroscopy | -CH₂- chemical shift | 2.0-3.0 ppm | Methylene (B1212753) protons adjacent to silicon and carbonyl |

| ¹³C NMR Spectroscopy | C=O chemical shift | 170-180 ppm | Carboxylic acid carbonyl carbon |

| ¹³C NMR Spectroscopy | -CH₂- chemical shift | 30-40 ppm | Methylene carbon |

| ²⁹Si NMR Spectroscopy | Silicon chemical shift | -10 to -20 ppm | Triphenylsilyl group |

Elucidation of Acidic Properties and Proton Transfer Mechanisms

Computational chemistry provides potent tools for comprehending the acidic characteristics of this compound and the mechanisms of proton transfer. nih.govmasterorganicchemistry.com The acidity of the carboxylic acid group, as quantified by its pKa value, can be predicted using various theoretical approaches. rsc.org

A prevalent method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This can be achieved through a combination of high-level quantum mechanical calculations for the gas-phase energetics and a solvation model to account for the solvent's effect. By relating the calculated ΔG to the pKa, a theoretical estimation of the acidity can be derived. rsc.org These calculations can help elucidate how the electron-withdrawing or -donating character of the triphenylsilyl group influences the stability of the carboxylate anion and, consequently, the acidity of the parent acid. libretexts.org

Furthermore, computational methods can be employed to investigate the detailed mechanism of proton transfer from the carboxylic acid group to a base. nih.govmasterorganicchemistry.com By mapping the potential energy surface for the proton transfer reaction, the transition state can be identified, and the activation energy barrier can be calculated. This provides insights into the kinetics of the deprotonation process. Molecular dynamics simulations can also be utilized to study the dynamics of proton transfer in solution, including the role of solvent molecules in mediating the transfer. nih.gov

Synthesis and Reactivity of Triphenylsilyl Acetic Acid Derivatives and Analogues

Esters of (Triphenylsilyl)acetic Acid (e.g., Triphenylsilyl Acetate)

Esters of this compound are primarily synthesized through the esterification of the parent acid with an alcohol. A common laboratory method is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. cerritos.eduvanderbilt.edu The reaction is typically reversible and may require heating under reflux to achieve equilibrium. cerritos.edu The resulting ester can then be purified from the reaction mixture, often by distillation. cerritos.edu

An analogous and well-studied compound, trimethylsilyl (B98337) acetate (B1210297), can be synthesized by reacting trimethylchlorosilane with sodium acetate, often using a phase-transfer catalyst. google.com This method is reported to be high-yielding, with yields around 98%. google.com Another approach involves the hydrolysis of the corresponding trimethylsilyl ester of acetic acid, which can be prepared with about a 70% yield. tandfonline.com These methods for the trimethylsilyl analogue provide insight into potential high-yield synthetic routes for triphenylsilyl esters.

The reactivity of these esters is exemplified by their use in aldol (B89426) reactions. For instance, trimethylsilyl acetate (TMSOAc) can act as an enolate precursor in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a base, reacting with aldehydes to form β-hydroxy carboxylic acids after an acidic workup. organic-chemistry.orgacs.orgacs.org This reaction proceeds through the in-situ formation of a bis-silyl ketene (B1206846) acetal (B89532). acs.orgacs.org

Table 1: Representative Esters of Silylacetic Acids

| Compound Name | Molecular Formula | Key Synthesis Method | Notable Reactivity |

|---|---|---|---|

| Triphenylsilyl acetate | C20H18O2Si | Esterification of this compound with an alcohol. | Precursor for further functionalization. |

| Trimethylsilyl acetate | C5H12O2Si | Reaction of trimethylchlorosilane with sodium acetate. google.com | Enolate precursor in TMSOTf-catalyzed aldol additions. organic-chemistry.orgacs.org |

Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The conversion of this compound into amides and hydrazides expands its chemical utility.

Amides: The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group, as direct reaction with an amine results in salt formation. Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling agents. N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent that can be used to activate carboxylic acids for amide formation under mild, neutral conditions. thieme-connect.com Another approach involves the in-situ silylation of diamines, which has been shown to improve the synthesis of high-molecular-weight aromatic polyamides. nih.gov

Hydrazides: Hydrazides are important synthetic intermediates. pharm.or.jp They can be prepared from the corresponding carboxylic acid or its ester by reaction with hydrazine. However, care must be taken during subsequent reactions, as hydrazides can undergo side reactions. For example, when using acetic acid as a solvent or catalyst for converting a hydrazide to an azide, partial acetylation of the hydrazide can occur. pharm.or.jpnih.govrsc.org This side reaction can reduce the yield of the desired product. pharm.or.jp

Other Derivatives: The carboxylic acid functionality allows for the formation of various other derivatives. For instance, this compound can be converted into acyl azides, which are versatile intermediates for synthesizing amides or for use in Curtius rearrangements. The synthesis of 2,5-substituted 1,3,4-oxadiazoles can be achieved through a cobalt-catalyzed three-component reaction involving a carboxylic acid, N-isocyaniminotriphenylphosphorane (NIITP), and a diazo compound. acs.org

Table 2: Amide and Hydrazide Derivatives

| Derivative Type | General Synthesis | Key Considerations |

|---|---|---|

| Amides | Activation of the carboxylic acid (e.g., with BSA) followed by reaction with an amine. thieme-connect.com | Direct reaction of acid and amine forms a salt; activation is necessary. |

| Hydrazides | Reaction of the carboxylic acid or its ester with hydrazine. | Potential for unwanted side reactions like acylation in acidic media. pharm.or.jp |

| Acyl Azides | Conversion from hydrazides using a nitrite (B80452) and acid. pharm.or.jp | Intermediates for amide synthesis and Curtius rearrangement. |

Analogues with Modified Silicon Substituents (e.g., Alkyl, Aryl variations)

Modifying the substituents on the silicon atom of this compound allows for the fine-tuning of its chemical and physical properties. Replacing the bulky, electron-withdrawing phenyl groups with smaller alkyl groups or different aryl groups can significantly impact the compound's reactivity, solubility, and steric profile.

Alkyl Variations: The most common alkyl-substituted analogue is (Trimethylsilyl)acetic acid. It is a valuable reagent for preparing α,β-unsaturated carboxylic acids. chemicalbook.com Its synthesis can be achieved by reacting trimethylsilylmethylmagnesium chloride with carbon dioxide or by the silylation of the dianion of acetic acid. chemicalbook.comchemicalbook.com The direct silylation of sodium acetate with trimethylchlorosilane is noted as a highly efficient, scalable method. (Trimethylsilyl)acetic acid is a solid with a melting point of 39-42 °C. chemicalbook.comsigmaaldrich.com

Aryl Variations: The triphenylsilyl group itself is used as a protecting group in some syntheses due to its bulk and the crystallinity it imparts to its derivatives, which facilitates their purification. vanderbilt.edu For example, 1-triphenylsilyl-p-carborane and its derivatives are crystalline solids, and the UV activity of the Ph3Si group aids in monitoring reactions. vanderbilt.edu Variations with other aryl groups, such as tolyl or other substituted phenyls, can be synthesized to modulate electronic effects and steric hindrance.

Table 3: Analogues with Modified Silicon Substituents

| Compound Name | Silicon Substituents | Molecular Formula | Melting Point (°C) | Key Synthetic Route |

|---|---|---|---|---|

| This compound | Triphenyl | C20H18O2Si | N/A | Carboxylation of a triphenylsilylmethyl organometallic reagent. |

| (Trimethylsilyl)acetic acid | Trimethyl | C5H12O2Si | 39-42 chemicalbook.comsigmaaldrich.com | Carboxylation of trimethylsilylmethylmagnesium chloride. chemicalbook.comchemicalbook.com |

Polymer-Bound or Supported this compound Species for Heterogeneous Catalysis

Immobilizing this compound or its derivatives onto a polymer support creates heterogeneous catalysts, which offer significant advantages such as ease of separation from the reaction mixture and potential for recycling. mdpi.com The silicon atom provides a convenient anchor for grafting the molecule onto a support material, such as silica (B1680970) or a polymer resin.

The support can be functionalized with groups that can react with a silyl (B83357) derivative. For example, silica gel, with its surface silanol (B1196071) groups, can be modified. mdpi.comrsc.org The process often involves co-condensation during a sol-gel process or post-grafting onto a pre-formed support. mdpi.comchemrxiv.org For instance, (3-mercaptopropyl)trimethoxysilane (B106455) can be used to introduce thiol groups onto a silica surface, which can then be used for further functionalization. chemrxiv.org

Post-polymerization functionalization is a key strategy for modifying commodity polymers like polyvinyl chloride (PVC) or polyolefins. acs.org A catalyst containing a triphenylsilyl group could be attached to a polymer backbone, creating a solid-supported catalyst. Polydimethylsiloxane (B3030410) (PDMS) is a widely used silicon-based polymer, and its synthesis chemistry, which can involve acetate intermediates, provides a basis for understanding how silyl groups can be incorporated into or onto polymer chains. wikipedia.org These polymer-supported systems can create tailored local solvation environments around the catalytic sites, potentially controlling reaction selectivity. chemrxiv.org

Structural Modifications to the Acetic Acid Side Chain

Modifying the acetic acid side chain of this compound opens avenues to new molecules with different properties and applications. These modifications can involve introducing substituents on the α-carbon or changing the length of the chain.

α-Substitution: Introducing a substituent at the α-position (the carbon between the silyl group and the carboxyl group) can create chiral centers and alter the molecule's steric and electronic properties. For example, the synthesis of 2-arylpropionic acids, a class of anti-inflammatory drugs, often involves the methylation of an arylacetonitrile or methyl arylacetate precursor. orgsyn.orgresearchgate.net A similar strategy could be applied to this compound derivatives. For instance, methylation of a (triphenylsilyl)acetonitrile intermediate, followed by hydrolysis, would yield 2-(Triphenylsilyl)propanoic acid. koreascience.kr

Chain Extension: The acetic acid chain can be extended. For example, propanoic acid can be synthesized from acetic acid by first reducing the carboxylic acid to an alcohol, converting the alcohol to an alkyl halide, reacting with a cyanide salt to add a carbon, and finally hydrolyzing the resulting nitrile to a carboxylic acid. quora.com This sequence of reactions could theoretically be applied to extend the side chain of this compound.

These modifications allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships in various chemical and biological contexts. researchgate.netmdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triphenylsilyl acetate |

| Trimethylsilyl acetate |

| (Trimethylsilyl)acetic acid |

| Ethyl 2-(trimethylsilyl)acetate |

| N,O-Bis(trimethylsilyl)acetamide |

| 1-triphenylsilyl-p-carborane |

| (Methyldiphenylsilyl)acetic acid |

| (3-mercaptopropyl)trimethoxysilane |

| Polyvinyl chloride |

| Polydimethylsiloxane |

| 2-(Triphenylsilyl)propanoic acid |

| (triphenylsilyl)acetonitrile |

| Propanoic acid |

| Acetic acid |

| N-isocyaniminotriphenylphosphorane |

| Trimethylchlorosilane |

| Sulfuric acid |

| Trimethylsilyl trifluoromethanesulfonate |

| Hydrazine |

| 2-arylpropionic acids |

Advanced Applications in Organic and Materials Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

(Triphenylsilyl)acetic acid and its derivatives serve as valuable building blocks in the assembly of complex molecular architectures. The enolates derived from esters of this compound are particularly useful as α-silyl carbanion equivalents in a variety of carbon-carbon bond-forming reactions.

One of the most significant applications is in the Peterson Olefination , a reaction that allows for the stereoselective synthesis of alkenes. organic-chemistry.orgorganicchemistrydata.orgtcichemicals.com The reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding E or Z alkene, respectively. organicchemistrydata.orgtcichemicals.compsgcas.ac.in The bulky triphenylsilyl group can influence the stereochemical outcome of the initial addition and the subsequent elimination steps.

Derivatives of silyl-substituted acetic acids have been employed in highly stereoselective aldol (B89426) and Mannich reactions, demonstrating their utility in constructing polyketide subunits, which are key components of many natural products. nih.gov The stability and steric bulk conferred by large silyl (B83357) groups, such as the triphenylsilyl group, are crucial for achieving high yields and selectivities in these transformations. nih.gov The ability to convert a carboxylic acid into a stable silyl ester allows it to be carried through multiple synthetic steps before being deprotected or transformed. nih.gov

Furthermore, the general synthetic utility of organosilicon compounds, including those derived from carboxylic acids, extends to a wide range of transformations such as alkylation, arylation, and acylation, making them foundational components in the synthesis of complex, functionalized molecules. rameshrasappan.comnih.gov

| Reactant 1 | Reactant 2 | Key Reagent/Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| (Triphenylsilyl)acetate Enolate | Aldehyde/Ketone | 1) Base (e.g., LDA) 2) Acid or Base Workup | Alkene | Stereoselective formation of E or Z isomers. tcichemicals.com |

| "Supersilyl" Ester Enolate | β-siloxy Aldehyde | Base (e.g., LiHMDS) | Polyketide Analogue | Highly stereoselective aldol-type reaction. nih.gov |

| α,α-bis(trimethylsilyl)toluene | N-benzylideneaniline | KHMDS | Stilbene (E-isomer) | High E/Z selectivity with imine electrophiles. unito.it |

Precursors for Specialized Organosilicon Materials (e.g., Polymers, Ceramics)

The unique properties of organosilicon compounds make them ideal precursors for specialized materials with tailored thermal, mechanical, and electronic properties. This compound can be envisioned as a valuable monomer or modifying agent in the synthesis of organosilicon polymers like polysiloxanes (silicones) and other silicon-containing resins.

In the synthesis of polydimethylsiloxane (B3030410) (PDMS), for instance, acetate-functionalized silane (B1218182) precursors are sometimes used in place of chlorosilanes. wikipedia.org This process yields acetic acid as a byproduct, which is less corrosive than the hydrochloric acid generated from chlorosilane polymerization. wikipedia.org By analogy, this compound or its derivatives could be incorporated into polymerization reactions. The introduction of the bulky triphenylsilyl group into a polymer backbone would significantly impact its properties, potentially increasing its thermal stability, altering its solubility, and modifying its surface characteristics.

Silane precursors with multiple reactive groups can introduce branches or cross-links into polymer chains, leading to the formation of hard silicone resins. wikipedia.org While this compound itself has only one carboxylic acid group, it could be chemically modified to contain additional reactive sites for polymerization. Furthermore, organosilicon compounds are used to impart hydrophobicity to surfaces. soci.org The incorporation of the triphenylsilyl moiety into polymer coatings could enhance this effect.

The development of polymeric materials as precursors for ceramics is another area of interest. soci.org Silicon-based polymers can be pyrolyzed to form silicon carbide (SiC) and other ceramic materials. The structure of the initial polymer influences the properties of the final ceramic; therefore, the inclusion of triphenylsilyl units derived from this compound could be a strategy to create novel ceramic materials with specific functionalities.

Ligand Design in Asymmetric Catalysis, Incorporating Triphenylsilyl Moieties

The design of chiral ligands is central to the field of asymmetric catalysis, where metal complexes are used to synthesize one enantiomer of a chiral molecule preferentially. nih.govuwindsor.ca The triphenylsilyl group, with its large steric footprint, is an attractive component for chiral ligands. By modifying the carboxylic acid group of this compound, a variety of ligands can be synthesized. For example, conversion of the acid to a chiral amide or ester can create bidentate ligands capable of coordinating to a metal center.

The principles of ligand design often rely on creating a well-defined, sterically hindered chiral pocket around the metal catalyst. nih.gov The three phenyl rings of the triphenylsilyl group can be strategically positioned to control the approach of a substrate to the catalytic center, thereby dictating the stereochemical outcome of the reaction.

Non-symmetrical ligands, which have two electronically and sterically different coordinating atoms (e.g., P,N-ligands), have proven to be highly effective in many catalytic reactions, sometimes outperforming their C2-symmetric counterparts. nih.gov this compound provides a scaffold that can be readily functionalized to create such non-symmetrical ligands. For example, one of the phenyl rings could be functionalized with a phosphine (B1218219) or nitrogen-containing group to create a bidentate P,N-ligand where the other coordination site is the carbonyl oxygen of the modified acetic acid moiety. Such ligands could find applications in a range of metal-catalyzed transformations, including hydrogenation, allylic substitution, and C-H functionalization. nih.govnih.gov

| Ligand Type | Key Structural Feature | Potential Application | Rationale |

|---|---|---|---|

| Chiral Amide/Ester Ligand | Derived from this compound and a chiral amine/alcohol | Asymmetric Hydrogenation | Bulky triphenylsilyl group creates a chiral environment around the metal center. nih.gov |

| P,N-Bidentate Ligand | Phosphine group on one phenyl ring, coordination through the carbonyl | Asymmetric Allylic Alkylation | Non-symmetrical ligand design can offer superior enantiocontrol. nih.gov |

| Semicorrin-type Ligand | Incorporation into a C2-symmetric nitrogen-based scaffold | Asymmetric Cyclopropanation | Proven ligand class for high enantioselectivity in various reactions. uwindsor.ca |

Methodological Advancements in Organosilicon Chemistry through this compound

Research into the reactivity and applications of compounds like this compound contributes significantly to the broader field of organosilicon chemistry. soci.org The unique properties of silicon, such as its ability to stabilize adjacent positive charge (β-carbocation) and the lability of Si-C bonds under certain conditions, are exploited in numerous synthetic methodologies.

The study of silyl esters of carboxylic acids, which were historically considered too labile for widespread use, has seen a resurgence with the introduction of sterically demanding silyl groups. nih.gov "Supersilyl" esters, for example, exhibit unprecedented stability, allowing them to be used as effective protecting groups for carboxylic acids and as stable synthetic equivalents in reactions. nih.gov This demonstrates a key methodological advancement: the use of steric bulk to control the reactivity of silicon-based functional groups. This compound fits within this paradigm, where the triphenylsilyl group imparts specific reactivity and stability.

Furthermore, the development of new catalytic systems relies on understanding the interactions between catalysts and organosilicon substrates. For example, triarylsilanols have been identified as effective catalysts for the direct amidation of carboxylic acids, a reaction that proceeds through a silyl ester intermediate. nih.gov Studies on the reactivity of silyl esters, which can be formed from this compound, provide crucial mechanistic insights into these catalytic cycles. nih.gov The development of zinc-catalyzed methods for synthesizing acylsilanes from carboxylic acids and silylboranes is another recent advancement where understanding the behavior of silyl-substituted carbonyl compounds is essential. researchgate.net

Exploration in Directed Functionalization and Stereoselective Transformations

The functional groups within this compound—the carboxylic acid and the triphenylsilyl group—can both be exploited to control the selectivity of chemical reactions.

Directed Functionalization: The selective functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. capes.gov.br The carboxylic acid group (or its corresponding carboxylate) can act as a directing group, coordinating to a metal catalyst and positioning it to activate a specific C-H bond within the same molecule. nih.govpsu.edu In the case of this compound, the carboxylate could potentially direct a palladium or rhodium catalyst to functionalize the ortho C-H bonds of the phenyl rings on the silicon atom. This strategy, known as chelation-assisted C-H activation, would provide a powerful method for elaborating the structure of the triphenylsilyl moiety. The use of transient directing groups, where an amino acid is reversibly tethered to a substrate, has also been shown to be effective for C(sp3)-H activation, a concept that could be adapted using derivatives of this compound. nih.gov

Stereoselective Transformations: A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.comstereoelectronics.org The bulky triphenylsilyl group in this compound can exert significant steric influence on reactions occurring at the α-carbon. For example, in the alkylation of the enolate of a this compound ester, the incoming electrophile would likely approach from the face opposite the bulky silyl group, leading to a high degree of diastereoselectivity. This principle of "substrate control" is fundamental to stereoselective synthesis. stereoelectronics.org Reactions involving such compounds are often diastereoselective, meaning they favor the formation of one diastereomer over others. stereoelectronics.orgyoutube.comkhanacademy.org The development of organocatalytic methods for the asymmetric desymmetrization of prochiral silanediols highlights the growing interest in creating Si-stereogenic centers, a field where chiral building blocks derived from silyl-substituted acids could play a future role. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (triphenylsilyl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves silylation of acetic acid derivatives. A common approach is reacting triphenylsilyl chloride (Ph₃SiCl) with sodium acetate or bromoacetic acid under anhydrous conditions. For example, nucleophilic substitution with bromoacetic acid in tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine, yields this compound. Reaction efficiency depends on moisture exclusion, stoichiometric ratios, and temperature control, as excess Ph₃SiCl may lead to byproducts like bis-silylated compounds .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the silyl group (Ph₃Si–) and acetic acid backbone. The silyl moiety causes upfield shifts in adjacent protons.

- FT-IR : Peaks at ~1250 cm⁻¹ (Si–C stretching) and ~1700 cm⁻¹ (C=O stretching) validate functional groups.

- Elemental Analysis : Ensures correct C, H, and Si ratios.

- HPLC or GC-MS : For purity assessment, especially to detect residual Ph₃SiCl or solvents .

Q. What are the key solubility and stability properties of this compound under varying experimental conditions?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves readily in non-polar solvents like toluene or dichloromethane. Stability tests under acidic/basic conditions (e.g., pH 2–12) should be conducted via NMR or UV-Vis monitoring. Hydrolysis of the silyl group may occur in aqueous acidic media, releasing acetic acid and triphenylsilanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, concentration, or residual moisture. To standardize results:

- Use deuterated solvents (e.g., CDCl₃) with internal references (e.g., TMS).

- Compare data with computational simulations (DFT or molecular modeling) to validate peak assignments.

- Cross-reference with analogs like (triphenylsilyl)acetylene, where the silyl group’s electronic effects are well-documented .

Q. What strategies optimize the use of this compound in catalytic or stoichiometric reactions?

- Methodological Answer : The silyl group acts as a steric shield or electron donor. Applications include:

- Protecting Groups : Temporarily mask carboxylic acids during multi-step syntheses.

- Catalysis : Enhance enantioselectivity in asymmetric reactions (e.g., Mukaiyama aldol) by leveraging the bulky Ph₃Si– group.

- Kinetic Studies : Monitor reaction progress via ²⁹Si NMR to track silyl group transfer .

Q. How does the steric bulk of the triphenylsilyl group influence reaction outcomes compared to smaller silyl groups (e.g., trimethylsilyl)?

- Methodological Answer : The Ph₃Si– group reduces reaction rates in nucleophilic substitutions due to steric hindrance but improves regioselectivity in crowded environments. Comparative studies using kinetic isotopic effects (KIE) or Hammett plots can quantify these differences. For example, in esterification reactions, Ph₃Si– may favor mono-substitution over di-substitution observed with smaller silyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.